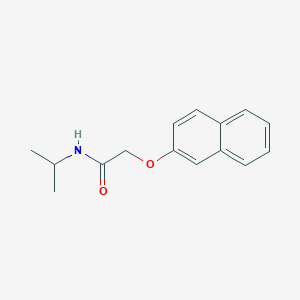

N-isopropyl-2-(naphthalen-2-yloxy)acetamide

Description

N-Isopropyl-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a naphthalen-2-yloxy moiety attached to an acetamide backbone, with an isopropyl group substituted on the nitrogen atom. Its structural framework—a naphthalene ring linked via an ether oxygen to an acetamide core—provides a versatile scaffold for chemical modifications, enabling exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYSURPHUSSZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-naphthol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-naphthol, isopropylamine, acetic anhydride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C.

Procedure: 2-naphthol is dissolved in a suitable solvent, such as dichloromethane. Isopropylamine is added dropwise, followed by the addition of acetic anhydride. The reaction mixture is stirred for several hours until the completion of the reaction.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with new functional groups replacing the acetamide group.

Scientific Research Applications

N-isopropyl-2-(naphthalen-2-yloxy)acetamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares N-isopropyl-2-(naphthalen-2-yloxy)acetamide with structurally related compounds, emphasizing substituent effects on bioactivity, physicochemical properties, and synthetic routes.

Cytotoxicity-Focused Analogs

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure: Replaces the isopropyl group with a morpholinoethyl moiety.

- Activity: Exhibited cytotoxicity in HeLa cells comparable to cisplatin (IC₅₀ ≈ 3.16 µM/mL) in MTT assays. The morpholino group likely enhances solubility and target interaction via hydrogen bonding .

- SAR Insight: Polar substituents (e.g., morpholino) improve water solubility but may reduce membrane permeability compared to lipophilic groups like isopropyl.

2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661)

- Structure : Features a pyridin-3-yl group instead of isopropyl.

- Physicochemical Data: Molecular weight = 279.2 g/mol (m/z = 279.2 [M+H]⁺), retention time (RT) = 0.567 min (LCMS).

Triazole-Containing Analogs

Several triazole derivatives (e.g., 7c , 7d , 7e , 7f ) incorporate a 1,2,3-triazole ring via 1,3-dipolar cycloaddition. Key examples include:

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (7c)

- Structure : Combines a triazolylmethyl spacer and a nitro-substituted aryl group.

- HRMS confirmed molecular integrity (C₂₃H₁₈N₅O₄: [M+H]⁺ = 404.1359) .

- SAR Insight : Bulky substituents (e.g., triazole) may sterically hinder target binding but improve metabolic stability.

N-(3-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7f)

- Structure : Methoxy group on the aryl ring enhances lipophilicity.

- Physicochemical Data : NMR (δ 8.61 ppm for aromatic protons) and IR (νmax = 3302 cm⁻¹ for NH) confirm structural motifs. Methoxy groups generally improve membrane permeability .

Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yloxy)acetamide)

Comparative Data Table

Key Research Findings

Substituent Impact on Bioactivity: Polar groups (e.g., morpholino) enhance solubility but may reduce cell permeability. Aromatic substituents (e.g., pyridin-3-yl) improve target binding via π-π interactions . Nitro and methoxy groups modulate electron density and lipophilicity, influencing cytotoxicity .

Synthetic Accessibility :

- Copper-catalyzed azide-alkyne cycloaddition is effective for triazole-containing analogs .

- Simple amide coupling is likely used for N-isopropyl derivatives, though specific routes are undocumented in the evidence.

Environmental Considerations :

- Halogenated acetamide derivatives (e.g., flufenacet) pose significant ecological risks, necessitating careful disposal .

Biological Activity

N-isopropyl-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety, which contributes to its unique chemical properties. The presence of the isopropyl group and the acetamide functional group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various naphthalene derivatives, it was found to have significant cytotoxic effects against several human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01) and lung carcinoma (H661). The compound demonstrated an IC50 value of 0.6 μM against NPC-TW01 cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| NPC-TW01 | 0.6 | Cell cycle arrest in S phase |

| H661 (Lung Carcinoma) | Not specified | Induction of apoptosis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies reported that this compound effectively reduced the production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to altered biological responses. For instance, its ability to inhibit COX enzymes suggests a pathway involving the modulation of arachidonic acid metabolism, which is critical in inflammation.

Case Studies

- In Vitro Studies on Cancer Cells : A study focusing on the antiproliferative effects of various naphthalene derivatives highlighted the efficacy of this compound against human cancer cell lines. It was observed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of this compound in animal models. The results indicated a significant reduction in edema and inflammatory markers when treated with this compound, supporting its therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.